Norgestrienone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

A synthetic steroid with progestational and contraceptive activities.

Properties

IUPAC Name |

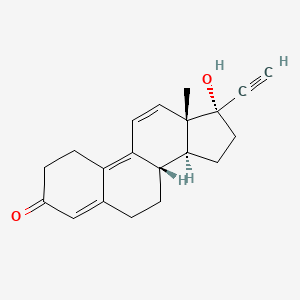

(8S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,8,10,12,17-18,22H,4-7,9,11H2,2H3/t17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMJXQHPUYPHP-FYQPLNBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878491 | |

| Record name | Norgestrienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848-21-5 | |

| Record name | A 301 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestrienone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrienone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestrienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestrienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTRIENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89386PYU9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Classification of Norgestrienone in Steroid Research

Chronological Development of Synthetic Progestogens

The scientific understanding of steroid hormones, including progesterone (B1679170), laid the groundwork for the development of synthetic progestogens. Progesterone itself was first isolated, and its chemical structure identified, by four independent research groups in 1934. kup.at This breakthrough paved the way for the synthesis of early progestogenic compounds.

The first orally active progestin, ethisterone, was introduced to the market in 1939. kup.at Further advancements led to the availability of norethisterone in 1957. kup.at Concurrently, the first injectable progestogens, such as norethisterone oenanthate, were synthesized in 1953, with the first injectable contraceptive developed in 1957. nih.gov Medroxyprogesterone (B1676146) acetate (B1210297) was synthesized in the late 1950s and underwent clinical trials in 1963. nih.gov

The initial oral contraceptive, containing only norethynodrel, was tested in Puerto Rico in 1955, though it was later superseded by a combination with mestranol (B1676317) to ensure consistent ovulation prevention. nih.gov In response to concerns regarding estrogen-related side effects in combined oral contraceptives, progestogen-only oral contraceptives emerged in the late 1960s, with chlormadinone (B195047) acetate serving as a prototype in 1969. nih.gov During the 1960s, more potent progestogens, including norgestrel (B7790687) and norgestrienone, were synthesized. encyclopedia.pub

This compound's Position within Progestogen Generations

This compound was first documented in scientific literature in 1965. wikipedia.org Based on its introduction timeline, it is often categorized as a "second-generation" progestin. encyclopedia.pubwikipedia.org This generation of progestogens, which also includes compounds like norgestrel and levonorgestrel (B1675169), is characterized by being gonanes and generally exhibiting greater potency compared to earlier progestogens, often accompanied by increased androgenic activity. encyclopedia.pub this compound itself is a derivative of 19-nortestosterone. wikipedia.org

Table 1: Overview of Synthetic Progestogen Generations

| Generation | Example Compounds | Key Characteristics |

| First Generation | Norethynodrel, Norethisterone, Ethisterone, Ethynodiol kup.atnih.govencyclopedia.pub | Derived from 19-nortestosterone, may exhibit androgenic side effects. nih.gov |

| Second Generation | Norgestrel, Levonorgestrel, this compound encyclopedia.pubwikipedia.orgiiab.medrugbank.com | Classified as gonanes, generally more potent, and often possess more pronounced androgenic activity than first-generation compounds. encyclopedia.pub |

| Third Generation | Desogestrel, Norgestimate, Gestodene encyclopedia.pubdrugbank.com | Characterized as less androgenic gonanes. encyclopedia.pub |

| Fourth Generation | Drospirenone encyclopedia.pub | Distinct pharmacological profile. encyclopedia.pub |

Structural Relationship to Other Synthetic Steroids

This compound is a synthetic estrane (B1239764) steroid, chemically classified as a derivative of both testosterone (B1683101) and 19-nortestosterone. wikipedia.org Its systematic chemical names include 17α-ethynyl-19-nor-δ9,11-testosterone and 17α-ethynylestra-4,9,11-trien-17β-ol-3-one. wikipedia.org

Testosterone: As a foundational steroid, testosterone serves as a precursor for various synthetic derivatives, including this compound. Testosterone is a C19 steroid. nih.gov

19-Nortestosterone (Nandrolone): this compound is derived from 19-nortestosterone. wikipedia.org 19-Nortestosterone, also known as nandrolone (B1676933), is a synthetic anabolic-androgenic steroid that originates from testosterone but lacks a methyl group at position 19. nih.gov

Trenbolone: this compound exhibits a close structural relationship with trenbolone. Trenbolone (19-nor-δ9,11-testosterone) is itself a synthetic estrane steroid derived from nandrolone (19-nortestosterone). wikipedia.org this compound is specifically the 17α-ethynylated analogue of trenbolone. wikipedia.org

Gestrinone (B1671454): Gestrinone is structurally linked to this compound. It is described as the 13β-ethyl variant or 18-methyl derivative of this compound. wikipedia.org Additionally, Gestrinone is the C18 methyl derivative of this compound and the δ9,11 analogue of levonorgestrel. wikipedia.org Like this compound, Gestrinone is a synthetic steroid belonging to the 19-nortestosterone group. researchgate.net

Advanced Chemical Synthesis and Derivatization Studies of Norgestrienone

Established Synthetic Pathways for Norgestrienone

The synthesis of this compound was first reported in the literature in 1965, developed by Roussel Uclaf. wikipedia.org A significant advancement in its total synthesis involved the incorporation of an enzymatic reduction step utilizing Rhizopus arrhizus. thieme-connect.com This enzymatic approach likely improved the efficiency or selectivity of a key transformation within the multi-step synthesis.

While detailed chemical schematics for the total synthesis of this compound are not extensively public, the synthesis of complex steroid molecules often employs strategies that build the polycyclic core and introduce specific functional groups. For instance, the synthesis of related 19-norsteroids, such as norethindrone, can proceed from estradiol (B170435) and involve a sequence of reactions including the formation of a 3-methyl ether, Birch reduction, acetylide addition, and subsequent deprotection steps to unmask the ketone. google.com The Birch reduction is a critical step for introducing unsaturation patterns in steroid synthesis. The Torgov-Smith route is another well-known total synthesis method for steroids, which has been adapted for compounds like norgestrel (B7790687), sometimes incorporating bioconversion steps similar to those used for this compound. thieme-connect.com

Partial synthesis, also known as semisynthesis, is a common strategy in steroid chemistry where naturally occurring complex organic compounds serve as starting materials for the production of more complex or modified compounds. chemicals.co.uk Given this compound's classification as a derivative of testosterone (B1683101) and 19-nortestosterone, wikipedia.org it is plausible that partial synthesis routes could involve chemical modifications of readily available natural or semi-synthetic steroid precursors to introduce the specific Δ9,11 unsaturation and 17α-ethynyl group.

Exploration of Synthetic Precursors and Intermediates

As a synthetic estrane (B1239764) steroid, this compound is formally a derivative of testosterone and 19-nortestosterone. wikipedia.org The general biosynthesis of steroid hormones in living systems begins with cholesterol, which is converted to pregnenolone (B344588) and then to progesterone (B1679170), serving as precursors for various steroid classes. soton.ac.uk However, in the context of advanced chemical synthesis, the precursors for this compound are typically other synthetic steroid intermediates rather than direct biological ones.

The construction of the steroid nucleus with its characteristic A, B, C, and D rings involves a series of cyclization and functionalization reactions. For 19-norsteroids, the absence of the methyl group at C19 is a defining feature. Key intermediates in the synthesis of such compounds often involve structures that allow for the introduction of the 17α-ethynyl group and the specific triene system (Δ4,9,11). The 17α-ethynyl group is typically introduced via an acetylide addition reaction. google.com The formation of the Δ9,11 double bond is crucial for this compound's structure and activity. wikipedia.org

For example, in the synthesis of other progestogens like dydrogesterone, starting from natural raw progesterone, key intermediates are formed through processes such as ketal protection of carbonyl groups, allylic bromination, and subsequent elimination reactions to introduce desired unsaturations. rsc.org These types of reactions are fundamental in building and modifying steroid scaffolds to achieve the this compound structure.

Methodologies for this compound Analogue Synthesis

The synthesis of this compound analogues involves modifications to its core structure to explore new chemical entities with potentially altered biological activities or improved properties. This compound is structurally related to other synthetic steroids such as trenbolone, gestrinone (B1671454), and tetrahydrogestrinone. wikipedia.orgwikipedia.org Gestrinone, for instance, is identified as the C18 methyl derivative of this compound, and also as the C13β ethyl variant, indicating that modifications at these positions are avenues for analogue synthesis. wikipedia.org

A notable methodology applicable to this compound derivatization is "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. medchemexpress.com Given that this compound contains an alkyne group, it can readily undergo CuAAc reactions with molecules containing azide (B81097) groups, allowing for the facile attachment of various functionalities to the steroid scaffold. medchemexpress.com This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for creating diverse this compound derivatives. A similar approach has been used for the chemical derivatization of norethindrone, another synthetic progestin, involving a click reaction with an azide-conjugated alkyne to form a 1,2,3-triazole ring. najah.edu

Beyond click chemistry, general strategies for steroid derivatization include:

Modification of Carbonyl Groups: Carbonyl groups in steroids can be derivatized, for example, by reaction with hydroxylamine (B1172632) to form oxime derivatives. doi.org This can be employed to alter solubility, stability, or introduce new reactive sites.

Protection of Hydroxyl Groups: Hydroxyl groups can be protected, for instance, through silylation (e.g., trimethylsilylation), to improve thermal stability and volatility for analytical purposes, but these protecting groups can also be selectively removed or transformed in multi-step syntheses. mdpi.com

These methodologies allow for systematic exploration of structural modifications, such as altering substituents at C17, introducing different alkyl groups, or modifying the unsaturation pattern, to generate a library of this compound analogues.

Stereoselective Synthesis Considerations in this compound Chemistry

Stereoselective synthesis is paramount in steroid chemistry due to the inherent chirality of the steroid nucleus and the critical role of specific stereoisomers in biological activity. This compound itself possesses multiple stereocenters, and its biological activity is highly dependent on its precise three-dimensional structure, including the (8S,13S,14S,17R) configuration. wikipedia.org

Achieving high stereocontrol is a significant challenge and a primary focus in the synthesis of complex organic molecules like steroids. nih.govsci-hub.se For example, in the synthesis of related steroids, the stereoselectivity at the C17 position, which bears the ethynyl (B1212043) and hydroxyl groups in this compound, can be controlled through the judicious choice of reducing agents. najah.edu Bulky reducing agents, such as lithium aluminum-tri-t-butoxide, can be employed to direct the approach of a nucleophile to a specific face of a ketone, thereby engendering the formation of the desired stereoisomer. najah.edu This highlights the importance of steric hindrance and reagent design in controlling the stereochemical outcome.

The introduction of the Δ9,11 double bond in this compound's B-ring must also be carefully controlled to ensure the correct stereochemistry of the adjacent chiral centers. The precise sequence of reactions and the choice of catalysts or reagents are critical to avoid the formation of undesired epimers or diastereomers. The development of enantioselective syntheses, as seen in the preparation of ent-17β-estradiol, underscores the advanced techniques used to control the absolute configuration of chiral centers in steroid molecules. nih.gov Iterative synthetic strategies employing high stereocontrol are continuously being developed to build complex polyketide natural products and can be adapted for steroid synthesis. nih.gov

The table below summarizes key data points for this compound:

| Property | Value | Source |

| IUPAC Name | (8S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | wikipedia.org |

| CAS Number | 848-21-5 | wikipedia.org |

| PubChem CID | 13313 | wikipedia.org |

| Molecular Formula | C20H22O2 | wikipedia.org |

| Molar Mass | 294.394 g·mol−1 | wikipedia.org |

| Development Year | 1965 | wikipedia.org |

| Developer | Roussel Uclaf | wikipedia.org |

| Key Structural Feature | 17α-ethynyl group, Δ9,11 double bond | wikipedia.org |

| Derivatization Capability | Contains alkyne groups, undergoes CuAAc reactions | medchemexpress.com |

Molecular and Cellular Pharmacodynamics of Norgestrienone

Progestogen Receptor Interactions and Agonism

Norgestrienone's primary mechanism of action is through its role as an agonist of the progesterone (B1679170) receptor (PR). wikipedia.orgmedchemexpress.com Like other steroid hormones, it exerts its effects by binding to these intracellular receptors, which then act as ligand-dependent transcription factors to modulate the expression of target genes. nih.govebi.ac.uk

Binding Affinity to Progesterone Receptor Subtypes

This compound has been shown to possess a notable affinity for the progesterone receptor. wikipedia.org The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different promoters. frontiersin.orgnih.gov While both isoforms bind the same hormones, they can mediate different physiological responses.

The relative binding affinity (RBA) of this compound for the progesterone receptor has been reported to be between 63% and 65% of that of progesterone. wikipedia.org This indicates a strong, though slightly lower, affinity compared to the endogenous hormone.

Ligand-Induced Receptor Conformation and Activation

The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of the progesterone receptor induces a significant conformational change in the receptor protein. frontiersin.orgplos.orgnih.gov This alteration is a critical step in the activation of the receptor. nih.gov In its unbound state, the receptor is typically located in the cytoplasm, complexed with heat shock proteins. wikipathways.org Ligand binding facilitates the dissociation of these proteins, allowing the receptor to dimerize and translocate to the nucleus. wikipathways.orgub.edu

Once in the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. ebi.ac.uknih.gov This binding initiates the recruitment of coactivator proteins, which then leads to the modulation of gene transcription. nih.gov The specific conformational change induced by an agonist like this compound is what promotes the interaction with coactivators, leading to a transcriptional response. frontiersin.orgnih.gov This is in contrast to antagonists, which induce a different conformation that may favor the binding of corepressors, thereby inhibiting gene expression. nih.govnih.gov The final conformation of the LBD, particularly of a region known as helix 12, is crucial in determining whether the ligand will act as an agonist or an antagonist. frontiersin.orgplos.org

Androgen Receptor Interactions and Activity Profile

Relative Binding Affinity for Androgen Receptors

This compound exhibits a significant binding affinity for the androgen receptor. wikipedia.org Its RBA for the AR is reported to be around 70%, which is comparable to its affinity for the progesterone receptor. wikipedia.org This dual affinity is a key characteristic of this compound and distinguishes it from some other progestins. The presence of a double bond at the C9(11) position in its structure is thought to enhance this androgenic activity. wikipedia.org

Modulatory Effects on Androgen Signaling Pathways

As an androgen receptor agonist, this compound can activate androgen signaling pathways. wikipedia.org Similar to the progesterone receptor, the androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, undergoes a conformational change, dimerizes, and translocates to the nucleus. wikipathways.orgub.eduamegroups.org In the nucleus, it binds to androgen response elements (AREs) on the DNA to regulate the expression of androgen-responsive genes. wikipathways.orgamegroups.org

The activation of androgen signaling pathways can lead to various physiological effects. These pathways are complex and can involve multiple downstream signaling cascades, including the activation of kinase pathways like the mitogen-activated protein kinase (MAPK) pathway. amegroups.orgabeomics.com The androgenic activity of this compound is a direct consequence of its ability to bind to and activate the androgen receptor, thereby mimicking the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). wikipedia.orgub.edu

Interactions with Other Nuclear Steroid Receptors

The specificity of steroid hormones for their respective receptors is not always absolute. This compound also demonstrates some level of interaction with other members of the nuclear steroid receptor superfamily, although generally to a lesser extent than with the progesterone and androgen receptors. wikipedia.orgnih.gov

This compound has been found to have a low but measurable binding affinity for the glucocorticoid receptor (GR), with an RBA of 11%. wikipedia.org Its affinity for the mineralocorticoid receptor (MR) is even lower, at 1.8%. wikipedia.org For the estrogen receptor (ER), the relative binding affinity of this compound is very low, reported as less than 0.1%. wikipedia.org These interactions, although weaker, can potentially contribute to the broader pharmacological effects of the compound.

Glucocorticoid Receptor Binding Investigations

Research into the binding profile of this compound reveals a notable interaction with the glucocorticoid receptor (GR). wikipedia.org In competitive binding assays where dexamethasone (B1670325) is used as the reference ligand (100% relative binding affinity), this compound demonstrates a considerable affinity for the GR. wikipedia.org Studies have quantified the relative binding affinity of this compound for the human glucocorticoid receptor to be approximately 11%. wikipedia.org This level of affinity is significant when compared to other 19-nortestosterone derivatives like norethisterone (2.7–2.8%) and levonorgestrel (B1675169) (14%). wikipedia.org The binding to the GR suggests that this compound may have the potential to elicit glucocorticoid-like effects. Certain synthetic progestins with a pregnane (B1235032) structure, such as megestrol (B1676162) acetate (B1210297) and medroxyprogesterone (B1676146) acetate, also show considerable binding affinity to the GR, indicating that cross-reactivity is a known characteristic among some synthetic steroids. nih.gov

Mineralocorticoid Receptor Binding Investigations

This compound's interaction with the mineralocorticoid receptor (MR) has also been evaluated. The mineralocorticoid receptor, a member of the nuclear receptor superfamily, primarily binds aldosterone (B195564) but can also interact with other steroids. nih.gov Investigations have shown that this compound possesses a relatively low binding affinity for the MR. wikipedia.org When compared against aldosterone as the reference ligand, this compound exhibits a relative binding affinity of 1.8%. wikipedia.org This is higher than the affinity observed for norethisterone (0.2%) and levonorgestrel (0.6-0.9%). wikipedia.org The binding of a ligand to the MR is the initial step in the regulation of the receptor's activity, which involves intricate hydrogen bond networks and conformational changes to achieve maximal activation. rcsb.org

Estrogen Receptor Binding Studies

Studies on the binding of this compound to the estrogen receptor (ER) have consistently shown a lack of significant affinity. wikipedia.orgncats.io Research indicates that this compound has a negligible relative binding affinity of less than 0.1% for the ER when estradiol (B170435) is used as the reference compound. wikipedia.org This low affinity suggests that the direct estrogenic effects of this compound at the receptor level are minimal. Estrogen receptors, which exist in subtypes such as ERα and ERβ, possess large binding pockets that can accommodate a diverse range of chemical structures, leading to promiscuous binding by various xenoestrogens. amherst.edubmbreports.org However, this compound does not appear to be a significant ligand for these receptors. wikipedia.orgncats.io

Interactive Table: Relative Binding Affinities of this compound and Related Steroids Values are percentages (%). Reference ligands (100%) were progesterone for the PR, testosterone for the AR, estradiol for the ER, dexamethasone for the GR, and aldosterone for the MR. wikipedia.org

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| This compound | 63-65% | 70% | <0.1% | 11% | 1.8% |

| Norethisterone | 155-156% | 43-45% | <0.1% | 2.7-2.8% | 0.2% |

| Levonorgestrel | 170% | 84-87% | <0.1% | 14% | 0.6-0.9% |

| Gestrinone (B1671454) | 75-76% | 83-85% | <0.1% | 3-10% | 77% |

Cellular and Subcellular Mechanisms of Action

Steroid hormones, including synthetic progestins like this compound, mediate their effects through two primary pathways: genomic and non-genomic signaling. nih.govnih.gov The classical genomic pathway involves the regulation of gene expression through nuclear receptors, a process that is relatively slow. youtube.comnih.gov In contrast, the non-genomic pathway involves rapid signaling events initiated at the cell membrane, often mediated by membrane-associated receptors and cytoplasmic kinase cascades. nih.govnih.gov As a progestin, the principal mechanism of action for this compound involves its function as an agonist of the progesterone receptor (PR). wikipedia.org

Transcriptional Regulation of Target Genes

The genomic mechanism of action for this compound is mediated through its binding to intracellular steroid receptors, primarily the progesterone receptor (PR), which function as ligand-dependent transcription factors. nih.govub.edu In its inactive state, the receptor is typically located in the cytoplasm within a complex of heat-shock proteins. ub.edu Upon binding this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates into the nucleus. ub.edumdpi.com

Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs)—in this case, progesterone response elements (PREs)—located in the regulatory regions of target genes. oatext.comnih.gov This binding allows the receptor to recruit a suite of co-activator or co-repressor proteins. oatext.com This large protein assembly then interacts with the basal transcription machinery, including RNA polymerase II, to either enhance or suppress the rate of transcription of specific genes, ultimately altering protein synthesis and cellular function. oatext.comgithub.io The regulation can occur through direct binding to consensus HRE sequences or by tethering to other transcription factors already bound to DNA. ub.edunih.gov

Receptor Dynamics and Regulation

The function of the receptors that this compound interacts with is governed by complex dynamics and regulatory mechanisms. The binding of a ligand like this compound is the critical first step that initiates a cascade of events. rcsb.org This binding occurs within the ligand-binding domain (LBD) of the receptor, inducing a critical conformational change, particularly in a region known as helix-12 or the activation function-2 (AF-2) domain. bmbreports.orgoatext.com This change is essential for the release of co-repressors and the recruitment of co-activator proteins. oatext.com

Receptor activity is also heavily regulated by post-translational modifications, especially phosphorylation. nih.gov Kinases activated by growth factor signaling pathways can phosphorylate steroid receptors, acting as a point of integration for different cellular signals. nih.gov These modifications can influence receptor stability, subcellular localization, DNA binding, and the selection of co-regulatory proteins, thereby providing a mechanism for fine-tuning gene expression in response to various stimuli. nih.gov

Furthermore, the N-terminal domain (NTD) of steroid receptors, including the progesterone receptor, is often intrinsically disordered, meaning it lacks a fixed three-dimensional structure. nih.gov This domain can undergo a disorder-to-order transition upon binding to target proteins, such as components of the basal transcription machinery like the TATA-binding protein (TBP). nih.gov This induced folding is a crucial aspect of the receptor's transcriptional activation function. nih.gov The dynamic interplay between different receptors, such as the co-binding of estrogen and progesterone receptors on chromatin, adds another layer of complexity, allowing for coordinated regulation of gene expression in response to hormonal cues. nih.gov The subcellular distribution of receptors is also dynamic, with changes in localization from the cytoplasm to the nucleus being a key step in their mechanism of action. mdpi.com

Receptor Upregulation and Downregulation Mechanisms

The expression levels of steroid hormone receptors are dynamically regulated within cells, a process that can be influenced by the presence of their respective ligands. This regulation, encompassing both upregulation (an increase in receptor number) and downregulation (a decrease in receptor number), is a crucial mechanism for modulating cellular sensitivity to hormonal signals.

Studies on steroid hormone receptors have revealed that ligand binding can trigger complex intracellular signaling pathways that ultimately alter the transcription and translation of the receptor genes, as well as the stability of the receptor proteins. For instance, the regulation of progesterone receptor (PR) expression is known to be influenced by estrogens and progestins themselves. nih.gov Estrogen and its receptor (ER) can enhance the transcription of the PR gene, thus increasing the cell's responsiveness to progesterone. nih.gov Conversely, prolonged exposure to some progestins can lead to a downregulation of PR, a feedback mechanism that can attenuate the progestational response. While specific studies detailing the direct effects of this compound on PR, AR, and GR expression are not extensively available in the public domain, general principles of steroid hormone action suggest that as a potent progestin and androgen, this compound likely influences the expression of its target receptors.

The regulation of the androgen receptor (AR) is also a complex process. Androgens themselves can modulate AR expression, with some studies showing that androgens can downregulate AR mRNA while increasing the stability of the AR protein. nih.gov Given this compound's significant affinity for the AR, it is plausible that it could engage in similar regulatory mechanisms, although specific research on this compound's impact on AR expression is required for confirmation.

Similarly, glucocorticoid receptor (GR) levels are known to be downregulated by their cognate ligands as a mechanism of homologous desensitization. nih.govnih.gov This process can occur at both the transcriptional and post-translational levels, leading to reduced cellular sensitivity to glucocorticoids. nih.gov this compound's interaction with the GR suggests it could potentially influence GR expression, though the extent and nature of this effect remain to be fully elucidated.

Ligand Binding Kinetics and Receptor Residence Time

The biological activity of a ligand is not solely determined by its affinity for a receptor but also by the kinetics of the binding process, specifically the rates of association (k_on) and dissociation (k_off). derangedphysiology.com The ratio of these rates (k_off/k_on) defines the equilibrium dissociation constant (Kd), a measure of binding affinity. derangedphysiology.com However, the individual rate constants provide deeper insights into the temporal dynamics of the ligand-receptor interaction.

The association rate (k_on) describes how quickly a ligand binds to its receptor. derangedphysiology.com A fast on-rate allows for a rapid initiation of the biological response. The dissociation rate (k_off) , conversely, describes how quickly the ligand detaches from the receptor. derangedphysiology.com The reciprocal of the dissociation rate (1/k_off) is known as the receptor residence time , which represents the average duration a single ligand molecule remains bound to the receptor. excelleratebio.com

Interactive Data Table: Relative Binding Affinity of this compound and Related Steroids

| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Glucocorticoid Receptor (GR) (%) |

| This compound | 63-65 | 70 | 11 |

| Norethisterone | 155-156 | 43-45 | 2.7-2.8 |

| Levonorgestrel | 170 | 84-87 | 14 |

| Gestrinone | 75-76 | 83-85 | 3-10 |

Note: Values are percentages (%) relative to the reference ligands (Progesterone for PR, Testosterone for AR, and Dexamethasone for GR), each set to 100%. Data sourced from Wikipedia. wikipedia.org

Structure Activity Relationship Sar Studies of Norgestrienone and Analogues

Elucidation of Key Structural Features for Progestogenic Activity

The progestogenic activity of norgestrienone is intrinsically linked to its 19-nortestosterone backbone. The removal of the C19 methyl group from the testosterone (B1683101) structure is a critical modification that significantly enhances progestational potency while reducing androgenic effects. This alteration allows the molecule to bind with high affinity to the progesterone (B1679170) receptor (PR).

Key structural features of this compound that are essential for its potent progestogenic activity include:

The 17α-ethynyl group: This substitution is a hallmark of many potent synthetic progestins. It is known to enhance oral bioavailability and increase binding affinity to the progesterone receptor. The presence of this group is crucial for the high progestational potency of this compound.

The 3-keto group: This functional group in the A-ring is a common feature among active steroids and is essential for high-affinity binding to the progesterone receptor.

Structural Determinants of Androgenic Activity in this compound

While being a potent progestin, this compound, like other 19-nortestosterone derivatives, exhibits some degree of androgenic activity due to its structural similarity to testosterone. This cross-reactivity with the androgen receptor (AR) is a key focus of SAR studies.

Role of 17α-Ethynyl Substitution

The 17α-ethynyl group, while crucial for progestogenic activity, also plays a role in the androgenic profile of this compound. Studies on other 19-nortestosterone derivatives have shown that this substitution can influence androgen receptor binding. The presence of the ethynyl (B1212043) group at the 17α position appears to be a critical determinant of the androgenic potency of synthetic progestins. Paradoxically, while 5α-reduction of testosterone increases its androgenic potency, the 5α-reduction of norethisterone (a related 19-nortestosterone derivative with a 17α-ethynyl group) diminishes its androgenicity, highlighting the complex role of this substitution in androgenic activity. nih.gov

Comparative SAR Analysis with Related 19-Nortestosterone Derivatives

To better understand the unique properties of this compound, its SAR is often compared with other 19-nortestosterone derivatives such as norethisterone and levonorgestrel (B1675169). These comparisons help to identify the structural modifications responsible for differences in their biological profiles.

| Compound | Key Structural Differences from this compound | Relative Binding Affinity for Progesterone Receptor (PR) | Relative Binding Affinity for Androgen Receptor (AR) |

| This compound | Δ4,9,11-triene system | High | Moderate |

| Norethisterone | Δ4-ene system (lacks C9(11) and C11(12) double bonds) | Moderate | Low to Moderate |

| Levonorgestrel | Δ4-ene system, ethyl group at C13 | High | Moderate to High |

This table provides a qualitative comparison based on available literature. Actual binding affinities can vary depending on the assay conditions.

The data indicates that the extensive unsaturation in the B and C rings of this compound contributes to its high progestational activity. Levonorgestrel, with its C13-ethyl group, also shows high progestational and androgenic activity. Norethisterone, lacking the additional double bonds of this compound, generally exhibits lower receptor affinities. These comparisons underscore the significant impact of subtle structural changes on the biological activity of 19-nortestosterone derivatives.

Computational Chemistry and Molecular Modeling in SAR Research

Computational chemistry and molecular modeling have become indispensable tools in the SAR studies of steroids like this compound. These techniques provide insights into the three-dimensional interactions between the ligand and the receptor binding pocket, helping to rationalize observed biological activities and guide the design of new compounds.

Key computational approaches used in the SAR of this compound and its analogues include:

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the progesterone and androgen receptors. By analyzing the binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural basis of its activity. nih.govmdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR): These methods are used to derive correlations between the 3D properties of a series of molecules and their biological activities. slideshare.netmdpi.comresearchgate.netnih.govnih.gov For this compound and its analogues, CoMFA and 3D-QSAR can generate models that highlight the regions around the steroid scaffold where steric bulk or electrostatic charge variations are favorable or unfavorable for progestogenic or androgenic activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.comnih.govdigitellinc.comfrontiersin.org These simulations can reveal how the binding of this compound affects the conformational flexibility of the progesterone and androgen receptors, which can be crucial for understanding its agonist or antagonist effects.

Through these computational methods, researchers can build predictive models that accelerate the discovery of new progestins with improved selectivity and fewer androgenic side effects. nih.gov

Biochemical Metabolism and Biotransformation Pathways of Norgestrienone

Major Metabolic Pathways Identified in Preclinical Models.

While specific detailed preclinical metabolic pathways for norgestrienone are not extensively documented in easily accessible public literature, insights can be drawn from studies on structurally related progestogens and general steroid metabolism. Steroids, in general, undergo significant biotransformation, often involving hydroxylation, reduction, and oxidation reactions. nih.gov For instance, studies on the biotransformation of norgestrel (B7790687), a related progestogen, in microalgae have identified hydroxylation, reduction, and oxidation as main transformation pathways. nih.gov Similarly, anabolic androgenic steroids (AAS) with conjugated double bonds, such as gestrinone (B1671454) (an 18-methyl analogue of this compound), primarily undergo hydroxylation at various positions (C-2, C-6, C-16, or C-18). researchgate.net These findings suggest that similar oxidative and reductive processes are likely to be significant in the metabolism of this compound in preclinical models. The metabolism of progestins can be rapid and cell-specific, which can influence the interpretation of results in in vitro and preclinical models, particularly concerning receptor binding affinities and potencies. nih.gov

Enzymatic Systems Involved in this compound Biotransformation.

The biotransformation of steroid hormones, including this compound, involves a range of enzymatic systems. Key among these are cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs) and reductases. nih.govwikipedia.orguniprot.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of various endogenous compounds, including steroids, and xenobiotics. wikipedia.orgmdpi.com They are primarily responsible for Phase I metabolic reactions, such as hydroxylation, which convert lipophilic compounds into more polar derivatives, aiding their excretion. nih.govwikipedia.orgmdpi.com While direct information on specific CYP isoforms metabolizing this compound is limited, related progestogens like norethisterone are known to be primarily metabolized by CYP3A4 in the liver. wikipedia.org CYP enzymes are abundantly expressed in the liver, where most steroid metabolism occurs. nih.gov The involvement of CYP3A4 is also indicated for other norpregnatrienes. drugbank.com The activity of CYP enzymes can be modulated by various factors, including other proteins like Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), which can impact steroid and fatty acid metabolism. mdpi.comnih.gov

Identification and Characterization of this compound Metabolites.

The identification and characterization of metabolites are crucial steps in understanding the metabolic fate of a compound. ijpras.com For this compound, studies on its metabolism in humans have been reported. wikipedia.org While specific metabolite structures for this compound are not widely detailed in public domain searches, the general approaches for identifying steroid metabolites involve techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). researchgate.netijpras.comosti.govnih.gov These methods allow for the detection, separation, and structural elucidation of metabolites, even those present at trace levels. ijpras.comosti.gov Given its structural similarity to gestrinone and norgestrel, it is plausible that this compound undergoes similar metabolic transformations, leading to hydroxylated and reduced products. nih.govresearchgate.net

Investigating Biologically Active Metabolites.

Table 1: Key Enzymatic Systems and Their Roles in Steroid Biotransformation

| Enzyme Class | Primary Role in Steroid Metabolism | Examples of Substrates/Reactions (General) | Relevance to this compound |

| Cytochrome P450 (CYP) Enzymes | Phase I metabolism (e.g., hydroxylation, oxidation) | Estrogens (e.g., estradiol (B170435) to 2-hydroxyestradiol), xenobiotics nih.govwikipedia.org | Likely involved in hydroxylation of this compound, particularly CYP3A4. wikipedia.orgdrugbank.com |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of active/inactive steroids (reduction/oxidation) | Estrone to 17β-estradiol, dihydrotestosterone (B1667394) inactivation, progesterone inactivation uniprot.orgnih.govdrugbank.com | Expected to catalyze reduction reactions on this compound, potentially altering its activity. wikipedia.org |

| Reductases (e.g., 5α-/5β-reductases) | Reduction of double bonds in steroid ring system | Formation of dihydro- and tetrahydro-steroids wikipedia.org | Likely involved in forming reduced metabolites of this compound, potentially diminishing activity. wikipedia.org |

Preclinical Pharmacokinetic Profiles of Norgestrienone

Absorption Kinetics in Animal Models

For a related synthetic progestogen, nomegestrol (B1679828) acetate (B1210297), studies in female Sprague-Dawley rats demonstrated rapid absorption after oral administration. The time to reach maximum plasma concentration (Tmax) for nomegestrol acetate was observed to be between 1 and 2 hours following oral dosing. nih.gov This rapid absorption is indicative of efficient uptake from the gastrointestinal tract into the bloodstream for this class of compounds. Given the structural similarities among progestins, Norgestrienone is also expected to exhibit rapid absorption following oral administration in preclinical animal models.

Table 1: Illustrative Absorption Kinetics in Animal Models (Nomegestrol Acetate in Female Rats)

| Parameter | Value | Animal Model | Reference |

| Tmax (oral) | 1-2 hours | Sprague-Dawley Rats | nih.gov |

Tissue Distribution and Target Organ Accumulation Studies

Tissue distribution studies evaluate how a compound spreads throughout the body and accumulates in various organs and tissues following absorption. While specific quantitative data for this compound's tissue distribution in animal models are not detailed in the provided search results, general patterns for progestogens can be inferred.

For nomegestrol acetate, a synthetic progestogen, studies in female rats showed a widespread distribution across various tissues. The highest concentrations were observed in the ovary, liver, kidney, lung, heart, brain, spleen, muscle, and uterus at 2 hours post-administration. Concentrations in the stomach, pituitary, and hypothalamus peaked earlier, at 1 hour. nih.gov This suggests that progestogens, including this compound, are likely to distribute broadly throughout the body, with notable accumulation in target organs relevant to their pharmacological activity.

Table 2: Illustrative Tissue Distribution in Animal Models (Nomegestrol Acetate in Female Rats)

| Tissue/Organ | Time to Highest Concentration (h) | Animal Model | Reference |

| Ovary, Liver, Kidney, Lung, Heart, Spleen, Muscle, Uterus | 2 | Sprague-Dawley Rats | nih.gov |

| Stomach, Pituitary, Hypothalamus | 1 | Sprague-Dawley Rats | nih.gov |

As a progestin, this compound is expected to exhibit significant distribution to reproductive tissues. Progesterone (B1679170) receptors, which this compound acts upon, are widely expressed in female reproductive organs, including the uterus, ovaries, and mammary glands. wikipedia.orgiiab.me Animal models are frequently employed to investigate the reproductive effects and tissue distribution of hormonal compounds. mdpi.comnih.gov The observation that nomegestrol acetate showed high concentrations in the ovary and uterus of female rats further supports the likelihood of this compound accumulating in these key reproductive tissues. nih.gov This targeted distribution is consistent with its intended pharmacological action in hormonal contraception.

The distribution of this compound to the central nervous system (CNS) and other endocrine glands is also of interest. The endocrine system, which regulates numerous bodily functions through hormones, includes glands such as the hypothalamus, pituitary, and adrenal glands, many of which are intricately linked with the nervous system. nih.govplos.orgmsdvetmanual.com Progesterone receptors are known to be present in the pituitary gland and adrenal gland. iiab.me

In studies with nomegestrol acetate in female rats, significant concentrations were detected in the pituitary and hypothalamus, with peak levels observed as early as 1 hour post-administration. nih.gov This indicates that synthetic progestogens like this compound can rapidly cross the blood-brain barrier or access these central endocrine organs, potentially influencing neuroendocrine regulation. Progesterone itself has demonstrated neuroprotective effects and can influence glial cell distribution in the spinal cord in animal models, suggesting a broader interaction with the CNS. conicet.gov.ar

Elimination and Excretion Pathways in Preclinical Systems

Elimination and excretion pathways describe how a compound and its metabolites are removed from the body. Preclinical studies in animal models typically investigate renal (urinary) and hepatic (biliary/fecal) routes of excretion. iu.edunih.govscantox.com While direct, detailed excretion data for this compound in animal models are not specifically found in the provided search results, information from related progestins can provide an indication.

Renal excretion involves the kidneys and primarily occurs through three processes: glomerular filtration, active tubular secretion, and passive or active tubular reabsorption. britannica.comwur.nl Animal models are commonly used to predict the extent of renal excretion. iu.eduescholarship.org For norethisterone, a structurally similar progestin, a significant portion of the administered dose is eliminated via urine, ranging from 33% to 81%. wikipedia.org This suggests that renal excretion is a notable pathway for the elimination of this class of compounds.

Biliary excretion, where compounds are secreted into bile by the liver and subsequently eliminated in feces, is another important route, especially for larger, ionized molecules. This process can sometimes involve enterohepatic recirculation, where the compound is reabsorbed from the intestine back into the liver, potentially prolonging its presence in the body. mdpi.comnih.govnih.gov

For norethisterone, fecal elimination accounts for 35% to 43% of the administered dose. wikipedia.org In the case of nomegestrol acetate in female rats, the total cumulative excretion in feces was approximately 1.06% of the oral administered dose, while biliary excretion accounted for about 0.08%. nih.gov Enterohepatic circulation was observed for nomegestrol acetate, although it did not significantly impact the terminal half-life. nih.gov These findings indicate that both biliary and fecal routes contribute to the elimination of synthetic progestogens in preclinical animal models, with the relative contribution varying between specific compounds.

Table 3: Illustrative Elimination Pathways in Animal Models

| Compound (Related Progestin) | Route of Excretion | Percentage of Administered Dose | Animal Model | Reference |

| Norethisterone | Urine | 33-81% | Not specified (general) | wikipedia.org |

| Norethisterone | Feces | 35-43% | Not specified (general) | wikipedia.org |

| Nomegestrol Acetate | Feces (cumulative 0-72h) | ~1.06% | Sprague-Dawley Rats | nih.gov |

| Nomegestrol Acetate | Bile (cumulative 0-48h) | ~0.08% | Sprague-Dawley Rats | nih.gov |

Advanced Analytical Methodologies for Norgestrienone Research

Mass Spectrometry-Based Quantification Techniques.

Mass spectrometry (MS)-based techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are considered the "gold standard" for steroid analysis due to their high specificity and sensitivity. researchgate.netfarmaciajournal.com These methods allow for the precise identification and quantification of Norgestrienone even at trace levels within biological matrices.

While specific, detailed applications of GC-MS/MS solely for this compound are not extensively documented in the provided search results, GC-MS/MS is widely employed for the analysis of various steroids, including endogenous hormones and other synthetic progestogens, in biological fluids such as human plasma and urine. researchgate.netmdpi.comrestek.comnih.gov The technique offers high-resolution chromatographic separation, which is critical for distinguishing steroids with similar chemical structures, leading to rapid and reproducible results with excellent purification. researchgate.net

For GC-MS/MS analysis of steroids, derivatization is often a necessary step to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. Common derivatization agents include methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com Sample preparation often involves solid-phase clean-up to fractionate and eliminate interfering lipids (e.g., fatty acids, phospholipids, glycerides, and sterols) from the steroid hormones. mdpi.comnih.gov GC-MS/MS methods can achieve low limits of detection for various steroid classes, such as 0.08–0.16 ng/mL for estrogens, 0.20–0.36 ng/mL for androgens, and 0.36–0.43 ng/mL for progestagens. nih.gov

LC-MS/MS is a highly favored technique for the quantitative measurement of steroid hormones due to its significant improvements in specificity and sensitivity compared to traditional immunoassays. farmaciajournal.com It is particularly advantageous for analyzing conjugated steroids in biological fluids without the need for derivatization. researchgate.net

A notable application of HPLC-MS/MS with atmospheric pressure chemical ionization (APCI) has been developed for the simultaneous determination of norgestrel (B7790687) (a closely related analog of this compound) and progesterone (B1679170) in human serum. rsc.orgresearchgate.netnih.gov This method utilized norethisterone as an internal standard and monitored specific multiple reaction monitoring (MRM) transitions for quantification. rsc.orgresearchgate.netnih.gov

Table 1: LC-MS/MS Parameters for Norgestrel and Progesterone Quantification

| Analyte | m/z Transition (Precursor/Product) | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |

| Norgestrel | 313/245 | 0.2–50 | 0.2 | ≤10 | ≤9 |

| Progesterone | 315/97 | 0.2–50 | 0.2 | ≤10 | ≤9 |

| Norethisterone (Internal Standard) | 299/109 | - | - | - | - |

Data derived from simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. rsc.orgresearchgate.netnih.gov

This method demonstrated excellent linearity, precision, and accuracy, making it suitable for determining these compounds in serum samples from female volunteers. rsc.orgresearchgate.netnih.gov The application of HPLC/MS/MS for this compound analysis has also been mentioned in patent literature, highlighting its relevance for this specific compound. googleapis.com

Immunoassay Techniques in Research Settings.

Immunoassay techniques, such as radioimmunoassay (RIA), have historically been employed in research settings for the analysis of this compound (also known as R 2323). ucl.ac.uk One study mentioned the use of RIA after C18 solid-phase extraction for the analysis of this compound and Levonorgestrel (B1675169). nus.edu.sg

However, immunoassays generally exhibit limitations in specificity, particularly at lower concentrations, when compared to mass spectrometry-based methods. researchgate.netfarmaciajournal.commdpi.comresearchgate.net This reduced specificity can lead to interferences from structurally similar steroid-related compounds, which can be circumvented by LC-MS/MS assays. mdpi.com Despite these limitations, immunoassays can still serve as valuable screening tools, especially in high-throughput scenarios, before more definitive confirmation by mass spectrometry.

Sample Preparation and Extraction Protocols for Complex Biological Matrices.

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound and its metabolites in complex biological matrices such as blood, serum, plasma, and urine. These protocols aim to isolate the analytes of interest, remove interfering matrix components (e.g., proteins, lipids), and concentrate the analytates to levels suitable for detection. nih.gov

Common techniques include:

Protein Precipitation: A simple and rapid method to remove proteins from the sample matrix. nih.gov

Liquid-Liquid Extraction (LLE): Involves partitioning the analytes between two immiscible liquid phases. Organic solvents like methyl tert-butyl ether, ethyl acetate (B1210297), or diethyl ether are frequently used for steroid extraction. researchgate.netnih.govunige.chnih.gov

Solid-Phase Extraction (SPE): This is a widely accepted and preferred technique for steroid analysis due to its superior recovery and efficient removal of interfering compounds. mdpi.comnih.govnih.gov SPE protocols often involve loading the sample onto C18 sorbent columns, followed by washing steps (e.g., with water and hexane) and elution with an appropriate organic solvent (e.g., ethyl acetate). mdpi.comnih.gov

Enzymatic Hydrolysis: For conjugated steroid metabolites (e.g., glucuronides), enzymatic hydrolysis with β-glucuronidase is often performed prior to extraction to release the unconjugated forms, facilitating their analysis. researchgate.net

Optimized protocols often involve a multi-step approach. For instance, a two-step solid-phase clean-up has been used for the fractionation and elimination of interfering lipids from steroid hormones in blood plasma and serum, enabling the determination of various steroids by GC-MS/MS. nih.gov Microwave-assisted derivatization (MAD) combined with SPE has also been developed for profiling endogenous steroids in human plasma, offering high detection sensitivity. mdpi.com

Development of Novel Analytical Approaches for this compound and Metabolites.

The field of analytical chemistry is continuously evolving, with ongoing efforts to develop novel and more efficient approaches for the analysis of complex molecules like this compound and its metabolites. While specific "novel" methods developed exclusively for this compound are not detailed in the provided information, the general advancements in steroid metabolomics and analytical techniques are highly relevant.

Metabolomics: The application of metabolomics, which involves the systematic identification and quantification of small molecules in biological samples, offers a promising avenue for understanding the metabolic pathways and fate of this compound. LC-MS and GC-MS platforms are central to metabolomics, enabling the detection of a wide array of metabolic signatures. rsc.orgthermofisher.com This approach can be used to identify this compound metabolites and their patterns in various biological systems.

Advanced Derivatization Strategies: Research into multifunctional derivatization techniques for endogenous metabolites aims to overcome challenges such as diminished signal response and quantification in electrospray mass spectrometry. usaid.gov By increasing analyte proton affinity and hydrophobicity, these strategies can significantly improve signal-to-noise ratios and lower limits of detection, which could be applied to this compound and its metabolites.

Improved MS/MS Techniques: Continuous advancements in MS/MS technology, such as the development of high-resolution accurate mass (HRAM) GC-MS/MS systems, combine quantitative power with high-precision full-scan capabilities. These systems are ideal for both accurate targeted analysis and confident unknown compound identification, which would be beneficial for characterizing novel or low-abundance this compound metabolites.

Automation in Sample Preparation: The integration of automation technologies, such as automated liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation systems, is revolutionizing drug analysis by streamlining workflows, reducing human error, and enhancing consistency and reproducibility. These automated approaches can significantly improve the efficiency and throughput of this compound analysis in research settings.

The ongoing development of more sensitive, selective, and high-throughput analytical methods, coupled with advanced data analysis techniques like machine learning in metabolomics, will continue to enhance the understanding of this compound's behavior and its impact within biological systems.

Q & A

What are the key structural and functional characteristics of norgestrienone, and how do they influence its pharmacological profile?

Basic Research Question

this compound (17α-ethynyl-17-hydroxy-estra-4,9,11-trien-3-one) is a synthetic progestogen structurally derived from norethisterone, with modifications enhancing its binding affinity to progesterone receptors. Its triene structure at positions 4, 9, and 11 increases metabolic stability, prolonging its half-life compared to earlier progestogens . Methodologically, structural analysis via X-ray crystallography and nuclear magnetic resonance (NMR) can elucidate its conformational flexibility, while in vitro receptor-binding assays quantify selectivity for progesterone vs. androgen/estrogen receptors .

How do variations in dosage and delivery systems impact the efficacy of this compound in contraceptive applications?

Basic Research Question

Clinical trials demonstrate dose-dependent efficacy. For example:

| Delivery System | Dosage (mg/capsule) | Number of Capsules | Pregnancy Rate (per 1,000 woman-months) | Duration of Efficacy |

|---|---|---|---|---|

| Subcutaneous Implant | 30–47 | 3 | 9 pregnancies/1,019 woman-months | <12 months |

| Subcutaneous Implant | 30–47 | 4 | 1 pregnancy/1,570 woman-months | ~13 months |

| Subcutaneous Implant | 30–47 | 6 | 4 pregnancies/7,022 woman-months | >24 months |

These findings highlight the necessity of ≥4 capsules for sustained release (~40 µg/day/capsule) to maintain therapeutic thresholds . Researchers should employ pharmacokinetic modeling to optimize release rates and design randomized controlled trials (RCTs) comparing implant configurations.

What methodological challenges arise when analyzing contradictory data on this compound’s spermatogenesis suppression in male contraception trials?

Advanced Research Question

Contradictions exist in male trial outcomes:

- Study A (n=4): 100 mg/week oral this compound + testosterone implants reduced sperm counts to <20 million/mL within 5–8 weeks .

- Study B (n=2): Lower doses (25 mg twice weekly) showed negligible impact, suggesting a threshold effect .

To resolve contradictions:

Standardize Protocols: Control variables like baseline testosterone levels, capsule placement, and compliance monitoring.

Use Mixed-Methods Analysis: Combine quantitative sperm counts with qualitative feedback on libido/side effects .

Meta-Analysis: Pool data across studies while adjusting for heterogeneity in sample sizes and dosing regimens .

How can researchers design experiments to compare this compound’s metabolic stability with structurally related progestogens?

Advanced Research Question

Methodological Steps:

In Vitro Assays: Use hepatic microsomes or CYP450 isoforms to quantify metabolic degradation rates. Compare with norethisterone and norgestrel .

Isotopic Labeling: Track metabolites via LC-MS/MS to identify sites of oxidation or hydroxylation.

Computational Modeling: Apply molecular dynamics simulations to predict binding interactions with metabolizing enzymes .

Key Finding: this compound’s triene structure reduces susceptibility to hepatic first-pass metabolism, enhancing bioavailability in oral formulations .

What systematic review strategies are recommended to synthesize historical and contemporary data on this compound’s safety profile?

Advanced Research Question

Follow PRISMA guidelines:

Search Strategy: Use databases (PubMed, Embase) with terms: “this compound AND (pharmacokinetics OR adverse effects)” .

Inclusion Criteria: Prioritize RCTs, cohort studies, and pharmacokinetic analyses published post-1980. Exclude non-peer-reviewed sources (e.g., ) .

Contradiction Analysis: Use GRADE criteria to evaluate bias in studies reporting thromboembolic risks vs. those reporting minimal side effects .

Example Synthesis Table:

| Study Type (Year) | Sample Size | Key Safety Findings | Confidence Level (GRADE) |

|---|---|---|---|

| RCT (1978) | 1,448 women | Low thrombosis risk (<0.1%) | Moderate |

| Cohort (2018) | 200 women | Increased acne (12% incidence) | Low |

What gaps exist in understanding this compound’s long-term effects on endometrial morphology, and how can they be addressed?

Advanced Research Question

Gaps Identified: Limited histopathological data beyond 2-year use .

Research Design:

Longitudinal Biopsy Studies: Collect endometrial samples at baseline, 12, and 24 months in implant users.

Comparative Analysis: Use immunohistochemistry to assess progesterone receptor density vs. atrophy markers (e.g., CD138) .

Animal Models: Conduct primate studies to simulate chronic exposure and evaluate carcinogenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.